3-(2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid
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Overview
Description
3-(2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid is a complex organic compound that features a unique structure combining a benzo-thieno-pyrimidine core with a propionic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzo-thieno-pyrimidine core: This can be achieved through a cyclization reaction involving a thieno-pyrimidine precursor and a suitable benzylating agent under acidic or basic conditions.
Introduction of the dimethyl groups: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the propionic acid side chain: This step involves the reaction of the intermediate with a propionic acid derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the double bonds within the benzo-thieno-pyrimidine core, potentially leading to fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Saturated benzo-thieno-pyrimidine derivatives.
Substitution: Various substituted amino derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with specific biological targets.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biochemical pathways and interactions due to its ability to bind to specific proteins or enzymes.
Mechanism of Action
The mechanism of action of 3-(2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-butanoic acid: Similar structure but with a butanoic acid side chain.
2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid: Similar structure but with an acetic acid side chain.
Uniqueness
The uniqueness of 3-(2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid lies in its specific combination of the benzo-thieno-pyrimidine core with the propionic acid side chain, which may confer distinct biological and chemical properties compared to its analogs.
Properties
CAS No. |
886498-81-3 |
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Molecular Formula |
C15H19N3O2S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
3-[(2,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]propanoic acid |
InChI |
InChI=1S/C15H19N3O2S/c1-8-3-4-10-11(7-8)21-15-13(10)14(17-9(2)18-15)16-6-5-12(19)20/h8H,3-7H2,1-2H3,(H,19,20)(H,16,17,18) |
InChI Key |
WTMUHLOEBDVTEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=NC(=NC(=C23)NCCC(=O)O)C |
Origin of Product |
United States |
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